2-(4-(Furan-2-yl)phenyl)-5-phenylfuran
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Overview
Description
2-(4-(Furan-2-yl)phenyl)-5-phenylfuran is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom and four carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran typically involves the coupling of furan derivatives with phenyl groups. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a phenyl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings, leading to the formation of substituted furans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used for substitution reactions.
Major Products:
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
2-(4-(Furan-2-yl)phenyl)-5-phenylfuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
Substituted-Arylideneamino-5-(5-Chlorobenzofuran-2-yl)-1,2,4-Triazole-3-Thiol Derivatives: Exhibits antimicrobial and antiviral properties.
4-(Furan-2-yl)phenol: Another furan derivative with potential biological activity.
Uniqueness: 2-(4-(Furan-2-yl)phenyl)-5-phenylfuran stands out due to its dual furan rings connected through a phenyl group, which may enhance its stability and reactivity compared to other furan derivatives. This unique structure can lead to distinct biological and chemical properties, making it a valuable compound for various applications.
Properties
CAS No. |
112230-46-3 |
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Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)phenyl]-5-phenylfuran |
InChI |
InChI=1S/C20H14O2/c1-2-5-15(6-3-1)19-12-13-20(22-19)17-10-8-16(9-11-17)18-7-4-14-21-18/h1-14H |
InChI Key |
AGYKMBJRNOOIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C4=CC=CO4 |
Origin of Product |
United States |
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